N-benzyloxycarbonyl-L-phenylalanyl-L-valine characterization
N-benzyloxycarbonyl-L-phenylalanyl-L-valine characterization
An In-depth Technical Guide to the Characterization of N-benzyloxycarbonyl-L-phenylalanyl-L-valine
Abstract
N-benzyloxycarbonyl-L-phenylalanyl-L-valine (Z-Phe-Val) is a protected dipeptide intermediate crucial in the convergent synthesis of more complex peptide structures for pharmaceutical and research applications. The absolute certainty of its identity, purity, and structural integrity is paramount to the success of subsequent synthetic steps and the biological validity of the final product. This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive framework for the rigorous characterization of Z-Phe-Val. We will move beyond simple data reporting to explain the causal logic behind the selection of a multi-technique analytical workflow, ensuring a self-validating system of protocols. This document details the core methodologies of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by optical rotation analysis, to deliver an unambiguous characterization profile.
Introduction: The Imperative for Rigorous Characterization
In the field of peptide chemistry and drug development, an intermediate is not merely a stepping stone but a foundational building block. The benzyloxycarbonyl (Cbz or Z) group on the N-terminus of the phenylalanine residue provides robust protection during peptide coupling reactions, while the specific L-L stereochemistry of the phenylalanyl-valine sequence dictates the conformational properties of the resulting peptide.[1] Any deviation in purity, sequence, or stereochemistry can lead to significant downstream consequences, including failed couplings, the generation of complex impurity profiles, and compromised biological activity in the final molecule.
Therefore, a multi-orthogonal approach to characterization is not optional but essential. By combining a separation technique (HPLC) with structural elucidation methods (MS and NMR), we create a system of checks and balances. Each technique provides a unique piece of the puzzle, and together, they form a cohesive and trustworthy picture of the compound's quality.
Physicochemical Profile and Synthetic Context
Before analysis, understanding the target molecule's basic properties is critical. Z-Phe-Val is formed by creating a peptide bond between Z-L-Phenylalanine and L-Valine.
| Property | Value | Source / Method |
| Molecular Formula | C₂₂H₂₆N₂O₅ | Calculated |
| Molecular Weight | 398.45 g/mol | Calculated |
| IUPAC Name | (S)-2-(((S)-2-((benzyloxy)carbonyl)amino)-3-phenylpropanamido)-3-methylbutanoic acid | IUPAC Nomenclature |
| Synonyms | Z-Phe-Val-OH, Cbz-L-phenylalanyl-L-valine | Common Abbreviation |
| Appearance | White to off-white solid | Expected[2][3] |
A common synthetic route involves the coupling of N-benzyloxycarbonyl-L-phenylalanine with an L-valine ester (e.g., methyl or ethyl ester) using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-dimethylaminopropyl-carbodiimide (EDCI), followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid.[4] This context is vital as it informs potential impurities, such as unreacted starting materials, epimers formed during activation, or by-products from the coupling agent.
The Core Characterization Workflow: A Multi-Pronged Approach
The characterization process should follow a logical progression from assessing purity to confirming identity and, finally, elucidating the detailed molecular structure.
Caption: Core workflow for the comprehensive characterization of Z-Phe-Val.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: RP-HPLC is the cornerstone of purity analysis for peptides and their derivatives.[5] It separates molecules based on their hydrophobicity. The C18 stationary phase (a silica support with 18-carbon alkyl chains) provides excellent resolving power for peptides of this size.[6] A gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased, is necessary because the retention of peptides changes dramatically with small changes in the mobile phase composition.[6][7] Trifluoroacetic acid (TFA) is used as an ion-pairing agent; it sharpens peaks and improves resolution by forming neutral ion pairs with charged groups on the peptide.
Experimental Protocol:
-
System Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Prepare a stock solution of Z-Phe-Val at 1 mg/mL in a 50:50 mixture of Mobile Phase A:B.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 214 nm (peptide backbone) and 254 nm (aromatic ring of Phe).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B.
-
25-30 min: Hold at 95% B.
-
30-31 min: Return to 5% B.
-
31-35 min: Re-equilibration at 5% B.
-
-
Data Interpretation: A successful characterization will show a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. For use in further synthesis, a purity of ≥98% is highly desirable.
Identity Confirmation by Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of an ionized molecule, providing one of the most definitive confirmations of molecular identity.[8] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like peptides, minimizing fragmentation and typically producing a protonated molecular ion, [M+H]⁺.[9] Tandem MS (MS/MS) can be used to fragment the parent ion and confirm the amino acid sequence by analyzing the resulting b- and y-ions.[9][10]
Caption: Expected primary fragmentation pattern for Z-Phe-Val in MS/MS.
Experimental Protocol:
-
Sample Preparation: Dilute the HPLC sample stock solution to approximately 10-20 µM using 50% acetonitrile/water with 0.1% formic acid. Formic acid is preferred over TFA for MS as it is more volatile and causes less ion suppression.
-
Instrument Settings (Typical ESI-MS):
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Scan Range: m/z 100 - 1000 for full scan MS.
-
Fragmentation (for MS/MS): Select the [M+H]⁺ ion (m/z 399.2) for Collision-Induced Dissociation (CID).
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Data Interpretation: The primary goal is to find the protonated molecular ion. The subsequent table outlines the expected exact masses for key ions.
| Ion | Formula | Calculated m/z | Confirmation |
| [M+H]⁺ | [C₂₂H₂₇N₂O₅]⁺ | 399.19 | Molecular Weight |
| [M+Na]⁺ | [C₂₂H₂₆N₂O₅Na]⁺ | 421.17 | Adduct Confirmation |
| b₁ | [C₁₇H₁₆NO₃]⁺ | 282.12 | Z-Phe residue |
| y₁ | [C₅H₁₂NO₂]⁺ | 118.09 | Val residue |
The presence of the [M+H]⁺ ion confirms the molecular weight, while the b₁ and y₁ fragment ions definitively confirm the Phe-Val sequence.[10]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While MS confirms mass and sequence, NMR provides the complete covalent structure. ¹H NMR confirms the presence and connectivity of all hydrogen atoms, and ¹³C NMR accounts for all carbon atoms. For Z-Phe-Val, we expect to see distinct signals for the benzyloxycarbonyl group, the aromatic phenylalanine side chain, the aliphatic valine side chain, and the peptide backbone.[11][12] DMSO-d₆ is an excellent solvent as it solubilizes the peptide and its exchangeable amide (NH) and acid (OH) protons are clearly visible.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified, dried compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum at a field strength of 400 MHz or higher.
-
Typical spectral width: -1 to 13 ppm.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
Predicted ¹H NMR Data (in DMSO-d₆, δ ppm):
| Protons | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxyl OH | 12.0-13.0 | br s | 1H | Val-COOH |
| Val Amide NH | 8.1-8.4 | d | 1H | Val-NH |
| Phe Amide NH | 7.5-7.8 | d | 1H | Phe-NH |
| Benzyl & Phe Ar-H | 7.1-7.4 | m | 10H | C₆H₅ (x2) |
| Benzyl CH₂ | ~5.0 | s | 2H | Z-group O-CH₂ |
| Phe α-CH | 4.3-4.5 | m | 1H | Phe α-CH |
| Val α-CH | 4.1-4.3 | m | 1H | Val α-CH |
| Phe β-CH₂ | 2.8-3.1 | m | 2H | Phe β-CH₂ |
| Val β-CH | ~2.0 | m | 1H | Val β-CH |
| Val γ-CH₃ | 0.8-1.0 | d | 6H | Val (CH₃)₂ |
The combination of chemical shifts, splitting patterns (multiplicity), and integrations provides an unambiguous fingerprint of the molecule's structure.
Stereochemical Integrity by Optical Rotation
Expertise & Rationale: The biological function of peptides is critically dependent on their stereochemistry. Since the synthesis starts with L-amino acids, the final product should be the L-L diastereomer. Racemization can occur during peptide activation. Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. A value consistent with the pure L-L isomer helps confirm that significant racemization has not occurred.
Experimental Protocol:
-
Sample Preparation: Accurately prepare a solution of the compound at a known concentration (c), typically 1 g per 100 mL (c=1), in a specified solvent (e.g., acetic acid or methanol).[3][13]
-
Measurement: Use a polarimeter to measure the observed rotation (α) in a cell of a known path length (l), usually 1 decimeter.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c).
-
Comparison: Compare the measured value to literature values for similar Z-protected L-L dipeptides. A significant deviation or a value near zero would indicate racemization.
Consolidated Data Summary
The following table represents a target profile for a high-quality batch of N-benzyloxycarbonyl-L-phenylalanyl-L-valine.
| Analysis | Parameter | Target Specification |
| Appearance | Visual | White crystalline solid |
| HPLC Purity | % Area at 214 nm | ≥ 98.0% |
| Mass Spec (ESI+) | [M+H]⁺ | m/z = 399.2 ± 0.2 |
| ¹H NMR | Spectrum | Conforms to predicted structure |
| Optical Rotation | [α]²⁰D (c=1, solvent) | Consistent with L-L configuration |
Conclusion
The characterization of N-benzyloxycarbonyl-L-phenylalanyl-L-valine is a clear demonstration of the principle of analytical synergy. No single technique is sufficient to guarantee the quality required for demanding applications like drug development. By logically progressing from chromatographic purity assessment (HPLC) to definitive mass confirmation (MS) and detailed structural mapping (NMR), we build an unassailable case for the compound's identity and integrity. This structured, evidence-based approach ensures that foundational molecules are validated to the highest standard, providing confidence and reliability for all subsequent research and development efforts.
References
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Biemann, K. (1990). Mass Spectrometry of Peptides and Proteins. Annual Review of Biochemistry, 59, 413-448. Available at: [Link]
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Organic Syntheses Procedure. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available at: [Link]
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Junk, G., & Svec, H. (1963). The Mass Spectra of Dipeptides. Journal of the American Chemical Society, 85(6), 839–840. Available at: [Link]
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MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of N-benzyloxycarbonyl-L-leucyl-L-phenylalanine. Available at: [Link]
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Sadygov, R. G., Cociorva, D., & Yates, J. R. (2004). Mass spectrometry of peptides and proteins. Methods in Molecular Biology, 251, 205-223. Available at: [Link]
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PubChem - NIH. (n.d.). Benzyloxycarbonyl-L-phenylalanine. Available at: [Link]
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Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
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Sabatino, M., et al. (2020). Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. Available at: [Link]
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Dolan, J. W., & Snyder, L. R. (2010). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.7. Available at: [Link]
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Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]
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FREDI Repository. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Available at: [Link]
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Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]
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PubChem - NIH. (n.d.). Phe-Val. Available at: [Link]
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